Hexandraside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Hexandraside C” is a complex organic molecule with multiple hydroxyl groups and a chromen-4-one core. This compound is likely to exhibit significant biological activity due to its structural complexity and the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation steps to attach sugar moieties. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of biocatalysts or other green chemistry approaches to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound could be studied for its potential biological activity, such as its ability to inhibit enzymes or interact with cellular receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to act as an antioxidant or anti-inflammatory agent.
Industry
In industry, the compound could be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific biological activity. For example, if the compound acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme and prevent it from catalyzing its reaction. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other flavonoids or polyphenols, which also contain multiple hydroxyl groups and a chromen-4-one core.
Uniqueness
The uniqueness of this compound would lie in its specific structure and the presence of multiple sugar moieties, which could confer unique biological activity or chemical reactivity.
Properties
CAS No. |
137218-01-0 |
---|---|
Molecular Formula |
C43H56O24 |
Molecular Weight |
956.9 g/mol |
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C43H56O24/c1-14(2)4-9-18-20(60-43-38(30(54)26(50)22(13-45)62-43)65-40-32(56)27(51)25(49)21(12-44)61-40)11-10-19-24(48)36(34(63-35(18)19)16-5-7-17(46)8-6-16)64-42-37(29(53)23(47)15(3)59-42)66-41-33(57)28(52)31(55)39(58)67-41/h4-8,10-11,15,21-23,25-33,37-47,49-58H,9,12-13H2,1-3H3 |
InChI Key |
OKXOYLXOYZRYCB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)O)O)O)O)O)O |
Synonyms |
des-O-methyl-anhydroicaritin 3-O-xylopyranosyl(1-2)-rhamnopyranoside-7-O-glucopyranosyl(1-2)-glucopyranoside hexandraside C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.